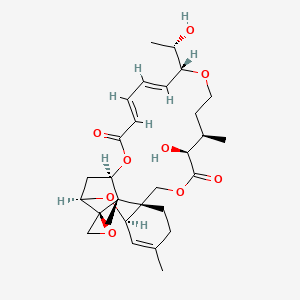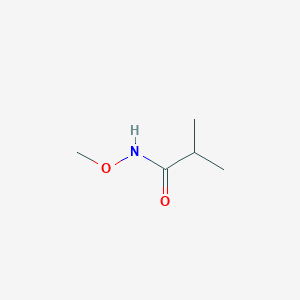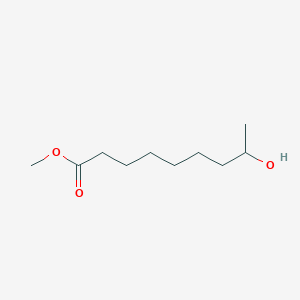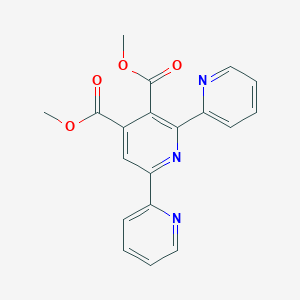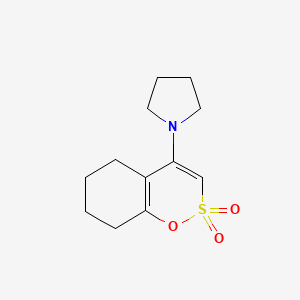
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is a heterocyclic compound that features a pyrrolidine ring fused with a benzoxathiine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione typically involves the construction of the pyrrolidine ring followed by the formation of the benzoxathiine ring system. One common approach is to start with a suitable pyrrolidine precursor and then introduce the benzoxathiine moiety through a series of cyclization reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzoxathiine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Pyrrolidin-1-yl)benzonitrile: Used as a selective androgen receptor modulator.
Uniqueness
4-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2H-1,2lambda~6~-benzoxathiine-2,2-dione is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for greater versatility in its applications compared to simpler pyrrolidine derivatives.
Eigenschaften
CAS-Nummer |
89099-37-6 |
|---|---|
Molekularformel |
C12H17NO3S |
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
4-pyrrolidin-1-yl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C12H17NO3S/c14-17(15)9-11(13-7-3-4-8-13)10-5-1-2-6-12(10)16-17/h9H,1-8H2 |
InChI-Schlüssel |
AXSYVHHRAIOBLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=CS(=O)(=O)O2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
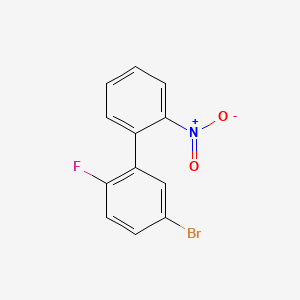
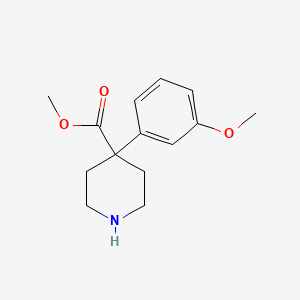
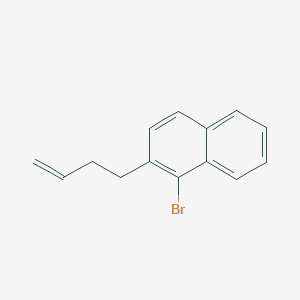


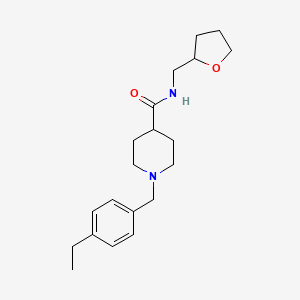
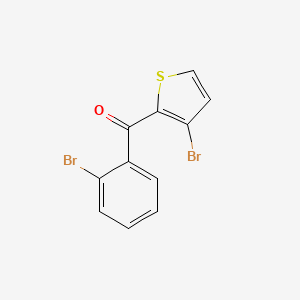

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
